molecular formula C21H19N3O B5774546 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5774546
M. Wt: 329.4 g/mol
InChI Key: GPYIQCMONZPSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, also known as MPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the pyrazolopyrimidine class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to cell death. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the signaling pathway NF-κB, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial effects, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has several advantages as a research tool. It is relatively easy to synthesize in the laboratory and can be obtained in a high yield. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to be stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine in lab experiments. 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has not been extensively tested in animal models, so its potential toxicity and side effects are not known.

Future Directions

There are several future directions for research on 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine. One area of interest is in the development of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-based anti-cancer therapies. Further studies are needed to elucidate the mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine and to determine its potential toxicity and side effects. Additionally, studies are needed to investigate the potential use of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine in the treatment of other diseases, such as diabetes and infectious diseases. Finally, research is needed to develop new synthesis methods for 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine and to optimize its pharmacological properties for use in clinical settings.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine involves the reaction of 2-amino-4-methyl-5-phenylpyrazolo[1,5-a]pyrimidine with 2-methoxybenzaldehyde and 2,4-pentanedione in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine in a high yield.

Scientific Research Applications

3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of anti-cancer therapy. 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been shown to have anti-inflammatory and anti-microbial effects, making it a potential candidate for the treatment of inflammatory and infectious diseases.

properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-14-13-18(16-9-5-4-6-10-16)24-21(22-14)20(15(2)23-24)17-11-7-8-12-19(17)25-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYIQCMONZPSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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